molecular formula C16H19N3OS B3017177 N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 332018-41-4

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

Cat. No.: B3017177
CAS No.: 332018-41-4
M. Wt: 301.41
InChI Key: XNQCZKVCMFSFLX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative with a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidine ring.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-5-6-14(7-11(10)2)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQCZKVCMFSFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the reaction of 3,4-dimethylaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the following steps:

  • Reaction of 3,4-dimethylaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate.
  • Formation of an intermediate , which is then reacted with chloroacetyl chloride.
  • Refluxing the reactants in solvents like dichloromethane or toluene to yield the final product.

Chemical Reactions

This compound can undergo various reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert it to corresponding amine or thiol derivatives.
  • Substitution : Participates in nucleophilic substitution reactions where the acetamide group can be replaced by other functional groups.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical pathways and reactions.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways related to growth and apoptosis.

Medicine

The compound is being investigated as a pharmaceutical intermediate or active ingredient. Its potential therapeutic applications include:

  • Antimicrobial agents : Exploring efficacy against various pathogens.
  • Anticancer drugs : Evaluating its ability to inhibit cancer cell proliferation.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against certain cancer cell lines. In vitro studies demonstrated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Properties

A study focused on the antimicrobial efficacy of this compound revealed promising results against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further investigation is required to elucidate the exact pathways involved.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could also affect cellular pathways involved in processes like cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Acetamide Derivatives

Compound Name Substituents Molecular Formula Key Features Biological/Physicochemical Notes
N-(3,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide 3,4-dimethylphenyl, 4,6-dimethylpyrimidine C₁₆H₁₈N₄OS Methyl groups enhance lipophilicity; sulfur bridge enables nucleophilic reactivity Predicted density: ~1.37 g/cm³ (analogous to CAS 298218-02-7)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () Phenyl, 4,6-dimethylpyrimidine C₁₄H₁₄N₄OS Dihedral angle between aromatic rings: 91.9° (near-perpendicular) Shorter Csp²–S bond (1.759 Å vs. Csp³–S: 1.795 Å) due to p-π conjugation; planar acetamide group
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () 4-chlorophenyl, 4,6-diaminopyrimidine C₁₂H₁₂ClN₅OS Intramolecular N–H⋯N hydrogen bond stabilizes folded conformation Dihedral angle: 42.25° (smaller than methyl-substituted analogs); enhanced solubility due to amino groups
N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () 2,4-dimethylphenyl, indole-oxadiazole C₂₁H₂₀N₄O₂S Oxadiazole and indole moieties increase π-stacking potential EIMS data (m/z 392 [M⁺]) confirms stability; potential CNS activity due to indole
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide () 2,6-dimethylphenyl, diethylamino C₁₄H₂₂N₂O Branched alkyl chain improves membrane permeability Commercial local anesthetic (CAS 137-58-6); mp 66–69°C

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: Intramolecular N–H⋯N bonds in diaminopyrimidine derivatives () stabilize folded conformations, whereas methyl-substituted analogs (e.g., ) rely on van der Waals interactions for crystal stability .

Biological Activity

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_2OS
  • Molecular Weight : 298.39 g/mol
  • CAS Number : 874006-44-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Research indicates that compounds with a similar pyrimidine structure exhibit antiviral properties against several viruses, including hepatitis C and influenza viruses . The specific mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases.
  • Anticancer Potential : The compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially mitigating oxidative stress and inflammation in neuronal cells . This is particularly relevant for neurodegenerative diseases where oxidative damage plays a significant role.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various biological targets:

StudyTargetConcentrationEffect
HCV0.5 μMSignificant inhibition of viral replication
Cancer Cell Lines10 μMInduced apoptosis in 70% of treated cells
Neuronal Cells5 μMReduced oxidative stress markers by 50%

Case Studies

  • Case Study on Antiviral Activity :
    • A study evaluated the antiviral effects of the compound against HCV. Results indicated a dose-dependent inhibition of viral replication with an IC50 value around 0.5 μM, suggesting strong antiviral potential .
  • Case Study on Anticancer Activity :
    • In a recent study involving various cancer cell lines (e.g., MCF-7, HeLa), treatment with the compound at concentrations ranging from 1 to 10 μM resulted in significant reductions in cell viability and increased markers for apoptosis .
  • Neuroprotection Study :
    • An investigation into the neuroprotective properties revealed that treatment with the compound reduced levels of reactive oxygen species (ROS) in cultured neuronal cells by approximately 50%, indicating a potential therapeutic avenue for neurodegenerative conditions .

Q & A

Q. How can the synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyrimidine-thiol derivative and a halogenated acetamide precursor. Key steps include:
  • Refluxing 4,6-dimethylpyrimidine-2-thiol with potassium hydroxide in ethanol to generate a thiolate intermediate.
  • Reacting with 2-chloro-N-(3,4-dimethylphenyl)acetamide under reflux (4–6 hours) in ethanol.
  • Monitoring reaction progress via TLC, followed by solvent evaporation and precipitation in cold water. Crystallization from methanol/ethyl acetate (1:1) yields pure crystals .
    Optimization variables include solvent polarity (ethanol vs. DMF), reaction temperature (60–80°C), and molar ratios (1:1.2 thiol:acetamide).

Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

  • Methodological Answer :
  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) confirm molecular packing. Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations .
  • NMR : 1^1H and 13^{13}C NMR should show peaks for methyl groups (~2.3 ppm for pyrimidine-CH3_3, ~2.1 ppm for phenyl-CH3_3), sulfanyl-linked CH2_2 (~4.2 ppm), and acetamide carbonyl (~168 ppm).
  • Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C17_{17}H20_{20}N4_4OS; Mr_r = 336.43) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinase inhibitors) due to the compound’s pyrimidine moiety.
  • Assay design : Use fluorescence-based enzymatic inhibition assays (IC50_{50} determination) or microbial growth inhibition studies (minimum inhibitory concentration, MIC).
  • Positive controls : Compare with known pyrimidine-based drugs (e.g., trimethoprim) to benchmark activity .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :
  • Crystal growth : Slow evaporation from methanol/ethyl acetate (1:1) reduces polymorphism. Diffraction-quality crystals require strict control of supersaturation and temperature .
  • Data refinement : Use SHELXL2016 for least-squares refinement (R1 < 0.05) and PLATON for validating Hirshfeld surfaces. Address disorder in methyl groups via constrained isotropic displacement parameters .
  • Symmetry issues : Monoclinic systems may exhibit pseudo-symmetry; check for twinning using Rint values and Hooft parameters .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at B3LYP/6-31G(d) level .
  • Molecular docking : Use AutoDock Vina to simulate binding to DHFR or kinase ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Reaction pathway prediction : Apply quantum chemical reaction path searches (e.g., GRRM) to explore sulfanyl group substitution kinetics .

Q. How should researchers resolve contradictions in structural or activity data across related analogs?

  • Methodological Answer :
  • Dihedral angle analysis : Compare pyrimidine-phenyl dihedral angles (e.g., 42.25° in chlorophenyl analogs vs. predicted ~50° for dimethylphenyl) to assess steric effects .
  • SAR studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and correlate with bioactivity trends. Use Hansch analysis to quantify hydrophobicity/electronic contributions .
  • Data validation : Cross-check crystallographic data with CSD entries (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .

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